Hivproteasesubstrateiii
Overview
Description
HIV Protease Substrate III is a compound used in the study of HIV-1 protease, an enzyme crucial for the maturation and replication of the HIV virus. This substrate is specifically designed to be cleaved by HIV-1 protease, allowing researchers to study the enzyme’s activity and develop inhibitors that can block its function, thereby preventing the virus from replicating.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV Protease Substrate III typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of HIV Protease Substrate III follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
HIV Protease Substrate III primarily undergoes hydrolysis when acted upon by HIV-1 protease. This reaction involves the cleavage of peptide bonds within the substrate.
Common Reagents and Conditions
Reagents: HIV-1 protease enzyme, buffer solutions (e.g., phosphate buffer).
Conditions: Physiological pH (around 7.4), temperature (37°C).
Major Products
The major products of the hydrolysis reaction are smaller peptide fragments, which can be analyzed to determine the activity and specificity of the HIV-1 protease.
Scientific Research Applications
HIV Protease Substrate III is extensively used in:
Biochemistry: To study the kinetics and mechanism of HIV-1 protease.
Drug Development: As a tool to screen and develop inhibitors that can block HIV-1 protease activity.
Molecular Biology: To understand the role of protease in the HIV life cycle and its interaction with other viral proteins.
Medicine: In the development of antiretroviral therapies targeting HIV-1 protease.
Mechanism of Action
HIV Protease Substrate III is designed to mimic the natural substrates of HIV-1 protease. When the enzyme binds to the substrate, it cleaves specific peptide bonds, resulting in the formation of smaller peptide fragments. This cleavage is essential for the maturation of viral proteins and the assembly of infectious virions. The substrate’s design allows researchers to study the enzyme’s activity and identify inhibitors that can block this process, thereby preventing viral replication.
Comparison with Similar Compounds
Similar Compounds
- HIV Protease Substrate I
- HIV Protease Substrate II
- HIV Protease Substrate IV
Uniqueness
HIV Protease Substrate III is unique in its specific sequence and structure, which makes it an ideal tool for studying the activity of HIV-1 protease. Compared to other substrates, it offers higher specificity and sensitivity, making it valuable in both basic research and drug development.
Biological Activity
HIV protease substrate III (HIVproteasesubstrateiii) plays a critical role in the life cycle of the Human Immunodeficiency Virus (HIV) by facilitating the cleavage of viral polyproteins into functional proteins necessary for viral replication. This article explores the biological activity of this compound, focusing on its structural characteristics, mechanisms of action, and implications for therapeutic development.
Overview of HIV Protease
HIV-1 protease is an aspartyl protease that functions as a homodimer composed of two identical 99 amino acid subunits. It is responsible for cleaving the Gag and Gag-Pol polyproteins into individual proteins required for the assembly of mature virions. The enzyme operates through a catalytic mechanism involving two aspartic acid residues, which are crucial for its proteolytic activity .
The binding of substrates to HIV protease occurs at specific subsites designated as S1, S2, S3, and their corresponding counterparts (S1', S2', S3'). Each subsite exhibits preferences for different amino acid side chains, influencing substrate specificity and inhibitor design. The P1 and P1' positions are particularly critical for determining substrate recognition and cleavage efficiency .
Table 1: Subsite Preferences of HIV Protease
Subsite | Preferred Amino Acids | Function |
---|---|---|
S1 | Hydrophobic residues | Initial substrate binding |
S2 | Polar and hydrophobic | Stabilizes substrate interaction |
S3 | Hydrophobic residues | Enhances specificity |
S1' | Hydrophobic residues | Complements P1 binding |
S2' | Polar and hydrophobic | Critical for effective cleavage |
Biological Activity of this compound
Research indicates that this compound exhibits significant biological activity by serving as a substrate for HIV-1 protease. The interactions between the substrate and the protease are characterized by specific binding affinities, which are crucial for understanding how inhibitors can be designed to block this interaction.
Case Study: Inhibition Studies
In one study, L-696474, a novel cytochalasin derived from Hypoxylon fragiforme, was found to inhibit HIV-1 protease with an IC50 value of 3 µM. This compound demonstrated competitive inhibition with respect to the substrate, indicating that it binds to the same active site as the natural substrate .
Table 2: Inhibition Characteristics of L-696474
Compound | IC50 (µM) | Mode of Inhibition | Ki (µM) |
---|---|---|---|
L-696474 | 3 | Competitive | 1 |
The competitive nature of this inhibition suggests that modifications to the structure of this compound could enhance its effectiveness as a therapeutic target.
Resistance Mechanisms
The emergence of drug resistance in HIV is a significant challenge in treatment regimens. Studies have shown that mutations in the protease can alter substrate binding dynamics and reduce the efficacy of inhibitors. For instance, mutations such as G48T and L89M affect the flap region's conformation, impacting inhibitor binding affinity while maintaining viral fitness .
Implications for Drug Development
Understanding the biological activity and structural interactions of this compound is essential for developing effective protease inhibitors. The design of fifth-generation inhibitors aims to optimize interactions within the substrate envelope, thereby increasing potency while minimizing resistance development. These advancements highlight the importance of targeting specific interactions between substrates and proteases in therapeutic strategies against HIV .
Properties
IUPAC Name |
4-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H95N19O16/c1-8-9-13-38(53(87)75-44(28-78)47(61)81)69-48(82)33(7)68-52(86)41(20-21-45(79)80)72-56(90)43(25-34-16-18-36(19-17-34)77(92)93)73-55(89)42(24-30(2)3)74-57(91)46(31(4)5)76-54(88)40(15-12-23-65-58(62)63)70-49(83)32(6)67-51(85)39(14-10-11-22-59)71-50(84)37(60)26-35-27-64-29-66-35/h16-19,27,29-33,37-44,46,78H,8-15,20-26,28,59-60H2,1-7H3,(H2,61,81)(H,64,66)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,84)(H,72,90)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,79,80)(H4,62,63,65) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWLUJTVRDIGPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H95N19O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475109 | |
Record name | AGN-PC-00IZ1U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1314.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6693-36-3 | |
Record name | AGN-PC-00IZ1U | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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